molecular formula C7H4BrNO B1282162 2-Bromo-4-hydroxybenzonitrile CAS No. 82380-17-4

2-Bromo-4-hydroxybenzonitrile

Cat. No. B1282162
CAS RN: 82380-17-4
M. Wt: 198.02 g/mol
InChI Key: CGPTZCZFFUYDCB-UHFFFAOYSA-N
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Description

2-Bromo-4-hydroxybenzonitrile is a chemical compound with the molecular formula C7H4BrNO . It has a molecular weight of 198.02 g/mol .


Synthesis Analysis

The synthesis of benzonitrile derivatives, including 2-Bromo-4-hydroxybenzonitrile, has been studied . One approach involves the use of ionic liquids as recycling agents . This method eliminates the need for metal salt catalysts and simplifies the separation process . Another synthesis route involves the reaction of 2-fluoro-5-bromobenzonitrile with potassium acetate and 18-crown-6 ether in acetonitrile .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-hydroxybenzonitrile has been analyzed using various spectroscopic techniques . The InChI code for this compound is 1S/C7H4BrNO/c8-7-3-6(10)2-1-5(7)4-9/h1-3,10H .


Physical And Chemical Properties Analysis

2-Bromo-4-hydroxybenzonitrile is a solid at room temperature . It has a molecular weight of 198.02 g/mol . The compound has a topological polar surface area of 44 Ų .

Scientific Research Applications

Green Synthesis

A novel green benzonitrile synthetic route was proposed with ionic liquid as the recycling agent . This method eliminates the use of metal salt catalysts and simplifies the separation process .

Crystal Structure Analysis

The crystal structure of 2-Bromo-4-hydroxybenzonitrile has been analyzed . Understanding the crystal structure of this compound can provide insights into its physical and chemical properties .

Safety and Hazards

The safety data sheet for 2-Bromo-4-hydroxybenzonitrile indicates that it should be handled with care . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . The use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

2-bromo-4-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO/c8-7-3-6(10)2-1-5(7)4-9/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPTZCZFFUYDCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60516112
Record name 2-Bromo-4-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60516112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-hydroxybenzonitrile

CAS RN

82380-17-4
Record name 2-Bromo-4-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60516112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-4-fluoro-benzonitrile (2000 mg, 9.9995 mmol) in DMF (20 mL), potassium trimethylsilanolate (2565.7 mg, 19.999 mmol) was added portionwise and the reaction mixture stirred at room temperature for 1 h. The mixture was diluted with ethyl acetate (100 ml), washed with an aqueous saturated solution of ammonium chloride (100 ml) and brine (3×100 ml), dried over sodium sulphate and concentrated under vacuum to give the title compound (2000 mg) which was used in the next step without purification.
Quantity
2000 mg
Type
reactant
Reaction Step One
Quantity
2565.7 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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